molecular formula C11H9N B13433424 3,5-Bis(prop-1-ynyl)pyridine

3,5-Bis(prop-1-ynyl)pyridine

Cat. No.: B13433424
M. Wt: 155.20 g/mol
InChI Key: PIOWRYSSYZMZHK-UHFFFAOYSA-N
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Description

3,5-Bis(prop-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two prop-1-ynyl groups attached to the 3 and 5 positions of the pyridine ring. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(prop-1-ynyl)pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed alkynylation of 3,5-dibromopyridine with prop-1-yne. This reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(prop-1-ynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where the prop-1-ynyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alkenyl or alkyl derivatives.

Scientific Research Applications

3,5-Bis(prop-1-ynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-1-ynyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The prop-1-ynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(prop-1-ynyl)pyridine is unique due to the presence of two prop-1-ynyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Biological Activity

3,5-Bis(prop-1-ynyl)pyridine is a pyridine derivative characterized by the attachment of two prop-1-ynyl groups at the 3 and 5 positions of the pyridine ring. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C12_{12}H9_{9}N
  • Molecular Weight : Approximately 169.19 g/mol
  • Structure : The compound features a heterocyclic aromatic structure that contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, potentially influencing pathways related to inflammation, cancer, and microbial resistance. Its biological activity is largely attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

Inhibition Studies

The compound has been explored as a potential inhibitor for mast cell tryptase, an enzyme implicated in allergic reactions and asthma . The inhibition of tryptase could lead to therapeutic applications in managing these conditions.

Structure-Activity Relationship (SAR)

Research on SAR has provided insights into how modifications of the pyridine structure can enhance biological activity. For example, the introduction of different alkyne substituents has been studied to optimize reactivity and potency against specific targets .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialRelated compounds show anti-yeast activity
Enzyme InhibitionPotential inhibitor of mast cell tryptase
SAR StudiesModifications enhance potency

Notable Research Findings

  • Antimicrobial Properties : A study demonstrated that certain pyridine derivatives exhibited significant antimicrobial effects against yeast strains, suggesting a pathway for exploring this compound's potential in treating fungal infections .
  • Inhibition of Tryptase : The compound's ability to inhibit mast cell tryptase was documented, indicating its relevance in developing treatments for allergic conditions .
  • Synthesis and Optimization : Ongoing research into the synthesis of modified pyridine compounds reveals that structural changes can lead to increased biological activity, emphasizing the importance of SAR studies in drug design .

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

3,5-bis(prop-1-ynyl)pyridine

InChI

InChI=1S/C11H9N/c1-3-5-10-7-11(6-4-2)9-12-8-10/h7-9H,1-2H3

InChI Key

PIOWRYSSYZMZHK-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=CN=C1)C#CC

Origin of Product

United States

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